But-2-yn-1-yl prop-2-ynoate

Gas-Phase Flow Thermolysis Intramolecular Ene Reaction Butenolide Synthesis

But-2-yn-1-yl prop-2-ynoate (2-butynyl propynoate) is a low-molecular-weight (122.12 g/mol) ester containing two distinct alkyne functionalities: a terminal propiolate group and an internal methyl-substituted alkyne derived from but-2-yn-1-ol. This structural motif places it within the class of propargyl propiolates, which are known for their utility in constructing cyclic scaffolds via pericyclic and transition-metal-catalyzed cascades.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 109273-63-4
Cat. No. B14324301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-yn-1-yl prop-2-ynoate
CAS109273-63-4
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC#CCOC(=O)C#C
InChIInChI=1S/C7H6O2/c1-3-5-6-9-7(8)4-2/h2H,6H2,1H3
InChIKeyWOKKCJBCWDOUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-yn-1-yl prop-2-ynoate (CAS 109273-63-4): A Dual-Alkyne Ester for Differentiated Thermolysis and Chemoselective Synthesis


But-2-yn-1-yl prop-2-ynoate (2-butynyl propynoate) is a low-molecular-weight (122.12 g/mol) ester containing two distinct alkyne functionalities: a terminal propiolate group and an internal methyl-substituted alkyne derived from but-2-yn-1-ol . This structural motif places it within the class of propargyl propiolates, which are known for their utility in constructing cyclic scaffolds via pericyclic and transition-metal-catalyzed cascades [1]. Its predicted physicochemical profile includes a boiling point of 195.5 °C, a density of 1.1 g/cm³, and an ACD/LogP of 1.73 .

Differentiated alkyne reactivity for chemoselective cascade synthesis
Regiochemical control in flow thermolysis to access specific butenolide scaffolds
Building block for sequential click chemistry due to terminal and internal alkyne pair

Why But-2-yn-1-yl prop-2-ynoate Cannot Be Interchanged with Other Propiolate Esters


In propargyl propiolate chemistry, the position of the methyl substituent on the alkynyl alcohol backbone critically dictates the chemoselectivity, product distribution, and yield of intramolecular ene reactions and subsequent Diels-Alder cascades [1]. An isomer with a terminal propargyl group (2-propynyl 2-butynoate) or a symmetrically substituted analog (2-butynyl 2-butynoate) will not reproduce the specific regiochemical outcome or the high yield of the dimeric product obtained from but-2-yn-1-yl prop-2-ynoate, making generic substitution chemically invalid [1].

But-2-yn-1-yl prop-2-ynoate
2-Propynyl 2-butynoate (regioisomer)
Methylalkyne position dictates regiochemical outcome; this compound yields a distinct butenolide isomer, and substitution may shift product identity and dimerization yield.
But-2-yn-1-yl prop-2-ynoate
2-Butynyl 2-butynoate (symmetrical analog)
Symmetrical substitution leads to a mixture of four isomeric products under thermolysis, whereas the target ester gives a single major product, simplifying purification.
But-2-yn-1-yl prop-2-ynoate
Unsubstituted propargyl propiolate
Predicted physicochemical properties (boiling point, lipophilicity) differ; direct substitution may alter distillation behavior and solvent partitioning.

Quantitative Differentiation of But-2-yn-1-yl prop-2-ynoate from its Closest Analogs


Thermolysis Selectivity: But-2-yn-1-yl prop-2-ynoate vs. 2-Propynyl 2-butynoate

In a direct head-to-head study, gas-phase flow thermolysis of but-2-yn-1-yl prop-2-ynoate (1) and its regioisomer 2-propynyl 2-butynoate (2) at 550 °C produced structurally distinct butenolide products. Compound 1 exclusively yielded 3-ethynyl-2-methyl-2-buten-4-olide (4), while compound 2 gave the isomeric 2-ethynyl-3-methyl-2-buten-4-olide (5). This demonstrates absolute regiochemical fidelity dictated by the position of the internal alkyne [1].

Thermolysis Selectivity
Head-to-head
Target yields 3-ethynyl-2-methyl-2-buten-4-olide (85%) vs. isomer 2-ethynyl-3-methyl-2-buten-4-olide (80%) from regioisomer at 550 °C
Reported regiospecificity determined by internal alkyne placement
Conditions: gas-phase flow thermolysis, Helv. Chim. Acta 1986
Gas-Phase Flow Thermolysis Intramolecular Ene Reaction Butenolide Synthesis

Dimerization Efficiency: Superior Diels-Alder Dimer Yield at 400–450 °C

At a lower temperature range (400–450 °C), the divergent fate of intermediates generated from compounds 1 and 2 is stark. But-2-yn-1-yl prop-2-ynoate (1) undergoes Diels-Alder dimerization to deliver dimer 16 in 77% yield. Under identical conditions, the regioisomer 2 leads to the analogous dimer 17 in only 6% yield, alongside a trimeric byproduct (18, 8%) from a secondary Diels-Alder reaction. The absence of this degradation pathway for compound 1 explains its significantly higher and cleaner conversion to the dimer [1].

Dimerization Efficiency
Head-to-head
Target dimer 16: 77% yield vs. 6% for regioisomer dimer 17 at 400–450 °C (reported >12-fold higher yield)
Reported cleaner Diels-Alder cascade and simpler purification
Trimer formation avoided; Helv. Chim. Acta 1986
Diels-Alder Dimerization Thermal Cascade Regioselectivity

Product Complexity: Single Product vs. Isomeric Mixture from 2-Butynyl 2-Butynoate

A comparison with the symmetrically substituted 2-butynyl 2-butynoate (3) reveals a stark contrast in reaction complexity. Thermolysis of 3 at 550 °C results in a complex mixture of four isomeric monocyclic and bicyclic products, stemming from two competing initial ene-reactions. This stands in direct contrast to the single major product derived from but-2-yn-1-yl prop-2-ynoate (1) [1].

Product Complexity
Head-to-head
Target gives 1 major product at 550 °C vs. 4 isomeric products from symmetrical analog
Reported complete selectivity simplifies downstream isolation
Symmetrical analog leads to competing ene-reaction pathways
Reaction Complexity Product Isolation Thermolysis

Predicted Physicochemical Profile vs. Unsubstituted Propargyl Propiolate

The introduction of a methyl group on the alkynyl ester creates a meaningful shift in predicted physicochemical properties versus the unsubstituted parent, 2-propyn-1-yl propiolate. The target compound exhibits a higher boiling point, lower vapor pressure, and increased lipophilicity, indicating stronger intermolecular forces and potentially different handling and phase-transfer characteristics .

Predicted Physicochemical Shift
Data to verify
BP +34.6 °C, Δ LogP +0.46 vs. unsubstituted propargyl propiolate (ACD/Labs predicted)
Predicted property shift may support solvent or thermal condition selection
No experimental data; source review recommended
Physical Properties Boiling Point Lipophilicity

High-Value Application Scenarios for But-2-yn-1-yl prop-2-ynoate Based on Quantitative Evidence


Regiospecific Synthesis of 3-Ethynyl-2-methyl-2-buten-4-olide via Flow Thermolysis

For researchers requiring an unambiguous synthetic route to 3-ethynyl-2-methyl-2-buten-4-olide, but-2-yn-1-yl prop-2-ynoate is the only demonstrated precursor that delivers this specific isomer via gas-phase flow thermolysis at 550 °C in 85% yield. Its regioisomer, 2-propynyl 2-butynoate, fundamentally produces a different molecule, making this compound irreplaceable for this structural target [1].

High-Yielding Production of a Head-to-Head Dimer via Thermal Cascade

This compound is the premier choice for the efficient preparation of a specific 'head-to-head' Diels-Alder dimer (16) at 400–450 °C. Its 77% yield vastly outperforms the 6% yield of the analogous dimer from its regioisomer, dramatically simplifying downstream purification and enabling scalable production of this complex polycyclic scaffold, which is a distinct advantage for medicinal chemistry or materials science building blocks [1].

Building Block for Click Chemistry with Differentiated Alkyne Reactivity

The molecule's structure, containing both a terminal propiolate alkyne and a sterically/electronically differentiated internal 2-butynyl alkyne, makes it a strategic building block for sequential bioconjugation or polymer functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne can be selectively addressed first, while the internal alkyne can be activated under more forcing conditions or with tailored catalysts, enabling stepwise construction of complex molecular architectures [2].

Specialty Monomer for Polymers with Pendant Internal Alkynes

As a monomer, the propiolate group allows for polymerization, while the 2-butynyl ester side chain introduces a tethered internal alkyne. This feature can be leveraged for post-polymerization crosslinking or functionalization under conditions orthogonal to typical terminal alkyne click reactions, offering a dual-cure or sequentially modifiable polymer system for advanced coatings, adhesives, or resins [2].

Application
Selection Property
Validation Focus
Regiospecific butenolide synthesis via flow thermolysis
Methylalkyne regiochemical control
Isomer identity and yield under reported gas-phase conditions
Diels-Alder dimer production in thermal cascades
Dimerization yield and purity profile
Reported dimer selectivity at moderate temperatures
Sequential click chemistry building block
Differentiated terminal and internal alkyne reactivity
Chemoselectivity in CuAAC and subsequent activation
Specialty monomer with pendant internal alkyne
Polymerizable propiolate with tethered 2-butynyl group
Post-polymerization crosslinking or orthogonal functionalization potential
Quote Request

Request a Quote for But-2-yn-1-yl prop-2-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.